Lipophilicity Differentiation: XLogP3 of 4.5 for 2-(Difluoromethoxy)-7-methylnaphthalene vs. 3.16 for 2-Methoxy-7-methylnaphthalene
The computed XLogP3 value for 2-(difluoromethoxy)-7-methylnaphthalene is 4.5 [1], compared to 3.16 for the non-fluorinated 2-methoxy-7-methylnaphthalene and 4.36 (LogP) for 2-ethoxy-7-methylnaphthalene . This represents a ~1.34 log unit increase in lipophilicity over the methoxy analog, corresponding to an approximately 22-fold higher octanol-water partition coefficient, and a ~0.14 log unit increase over the ethoxy analog.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 |
| Comparator Or Baseline | 2-Methoxy-7-methylnaphthalene: XLogP3 ~3.16; 2-Ethoxy-7-methylnaphthalene: LogP ~4.36 |
| Quantified Difference | +1.34 log units vs. 2-methoxy analog; +0.14 log units vs. 2-ethoxy analog |
| Conditions | Computed values (PubChem XLogP3 3.0 / ChemSrc LogP) |
Why This Matters
Enhanced lipophilicity directly influences membrane permeability and nonspecific binding; the ~22-fold difference vs. the methoxy analog is sufficient to alter cellular uptake, tissue distribution, and off-target binding profiles in biological assays.
- [1] PubChem. Compound Summary for CID 118814923, 2-(Difluoromethoxy)-7-methylnaphthalene. National Center for Biotechnology Information (2026). View Source
